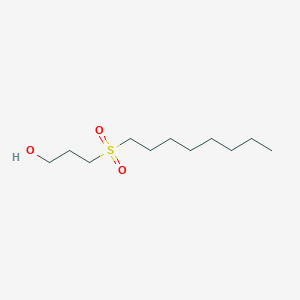![molecular formula C20H19N5O4S B11057881 1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11057881.png)
1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline core, a pyrazole moiety, and a sulfonamide group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or β-keto esters.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine group of the quinazoline derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline and pyrazole derivatives.
Scientific Research Applications
1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide: Unique due to its specific combination of quinazoline, pyrazole, and sulfonamide moieties.
1,3-dimethylquinazoline derivatives: Similar core structure but lack the pyrazole and sulfonamide groups.
Pyrazole derivatives: Contain the pyrazole moiety but differ in the rest of the structure.
Sulfonamide derivatives: Feature the sulfonamide group but have different core structures.
Uniqueness
The uniqueness of This compound lies in its multi-functional structure, which allows it to interact with various biological targets and exhibit a wide range of biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N5O4S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1,3-dimethyl-N-[4-(3-methylpyrazol-1-yl)phenyl]-2,4-dioxoquinazoline-6-sulfonamide |
InChI |
InChI=1S/C20H19N5O4S/c1-13-10-11-25(21-13)15-6-4-14(5-7-15)22-30(28,29)16-8-9-18-17(12-16)19(26)24(3)20(27)23(18)2/h4-12,22H,1-3H3 |
InChI Key |
MZAGZZSDFLBNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(2-fluorobenzyl)oxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11057801.png)
![N-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11057803.png)
![diethyl (2E)-2-[(2,3,5-trimethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11057805.png)
![5-{[(3-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11057813.png)
![3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11057817.png)
![7-(7-methoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11057820.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B11057825.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide](/img/structure/B11057829.png)
![2-methylpropyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11057830.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11057836.png)
![3-hydroxy-1-{2-[(2-hydroxyethyl)amino]ethyl}-5-(4-hydroxy-3-methoxyphenyl)-4-(methylsulfonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11057838.png)
![6-(4-bromophenyl)-3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11057841.png)
![1-{1-[4-(diethylamino)-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B11057861.png)

